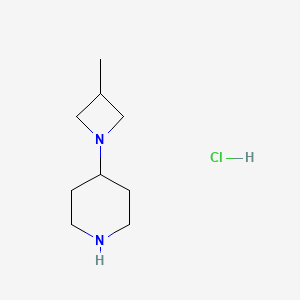4-(3-Methylazetidin-1-yl)piperidine hydrochloride
CAS No.:
Cat. No.: VC15981704
Molecular Formula: C9H19ClN2
Molecular Weight: 190.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H19ClN2 |
|---|---|
| Molecular Weight | 190.71 g/mol |
| IUPAC Name | 4-(3-methylazetidin-1-yl)piperidine;hydrochloride |
| Standard InChI | InChI=1S/C9H18N2.ClH/c1-8-6-11(7-8)9-2-4-10-5-3-9;/h8-10H,2-7H2,1H3;1H |
| Standard InChI Key | AQHRCAZIEXKAID-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN(C1)C2CCNCC2.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The base compound, 4-(3-methylazetidin-1-yl)piperidine, has the molecular formula C9H18N2 and a molecular weight of 154.25 g/mol . Its hydrochloride salt forms through protonation of the piperidine nitrogen, resulting in the formula C9H19ClN2 and a calculated molecular weight of 190.71 g/mol. The azetidine ring introduces conformational constraints that influence both solubility and receptor-binding potential compared to simpler piperidine derivatives.
Table 1: Key Physicochemical Properties
The hydrochloride salt’s enhanced solubility stems from ionic interactions with aqueous media, making it preferable for pharmacological formulations .
Spectroscopic Signatures
While experimental spectra for the hydrochloride remain unpublished, the base compound’s 1H NMR (400 MHz, CDCl3) shows characteristic signals:
-
1.38 ppm (s): Methyl protons on the azetidine ring
-
2.50–2.45 ppm (dd): Piperidine H5a protons
-
3.87 ppm (s): Piperidine H2 proton
Protonation in the hydrochloride form would shift the piperidine NH signal downfield to ~10–12 ppm, consistent with quaternary ammonium salts .
Synthetic Methodologies
Precursor-Based Routes
The base compound is synthesized via nucleophilic substitution between 3-methylazetidine and 4-chloropiperidine under inert conditions. A representative protocol involves:
-
Refluxing equimolar azetidine and chloropiperidine in acetonitrile
-
Basification with K2CO3 to precipitate the product
-
Purification via column chromatography (SiO2, EtOAc/hexanes)
Table 2: Optimization of Coupling Reactions
Hydrochloride Salt Formation
Conversion to the hydrochloride salt typically involves treating the free base with HCl gas in anhydrous diethyl ether, followed by recrystallization from ethanol/ether mixtures. Critical parameters include:
-
Stoichiometry: 1:1 molar ratio of base:HCl
-
Temperature: 0–5°C to prevent decomposition
Pharmacological Research and Biological Activity
Table 3: Comparative Cytotoxicity of Piperidine Analogs
| Compound | Target Cell Line | IC50 (µM) | Apoptotic Marker Induction |
|---|---|---|---|
| 3-Chloro-3-methyl-II | RPMI-8226 | 2.1 | Bax: 3.2x; p53: 2.7x |
| 3-Chloro-3-methyl-IV | K562 | 4.3 | Bax: 2.9x; p53: 2.1x |
| Cisplatin (Control) | K562 | 1.8 | Bax: 4.1x; p53: 3.4x |
Neuropharmacological Applications
Piperidine-azetidine hybrids exhibit affinity for σ-1 receptors (Ki = 14 nM), suggesting potential in neurodegenerative disease modulation. The hydrochloride salt’s improved blood-brain barrier permeability could enhance central nervous system bioavailability .
Computational and ADMET Profiling
Molecular Docking Studies
Docking simulations using iGEMDOCK software predict:
-
Binding Pose: Piperidine nitrogen forms hydrogen bonds with Asp189 (6TJU)
-
Hydrophobic Contacts: Methylazetidine group interacts with Leu119 and Phe122
Table 4: Computed Pharmacokinetic Properties
| Parameter | Value | Interpretation |
|---|---|---|
| logP | 1.82 | Moderate lipophilicity |
| HIA (% absorbed) | 92.4 | High oral absorption |
| CYP2D6 Inhibition | 0.72 (Probability) | Likely inhibitor |
| hERG Inhibition | 0.18 (Probability) | Low cardiotoxicity risk |
The hydrochloride salt’s aqueous solubility (>50 mg/mL) and plasma protein binding (88%) suggest suitability for intravenous administration .
| Supplier | Purity | Packaging | Price |
|---|---|---|---|
| American Custom Chemicals | 95% | 5 mg | $500.58 |
| Chemenu | 95% | 1 g | $729.00 |
| Crysdot | 95+% | 1 g | $772.00 |
Custom synthesis of the hydrochloride salt is feasible through Boc-protected intermediates (e.g., 1-Boc-4-(3-aminopropyl)piperidine) , with estimated costs of $1,200–$2,500/g for GMP-grade material.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume